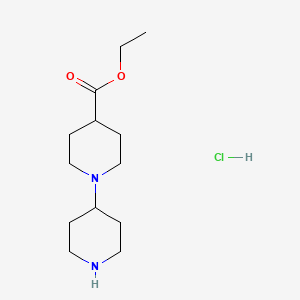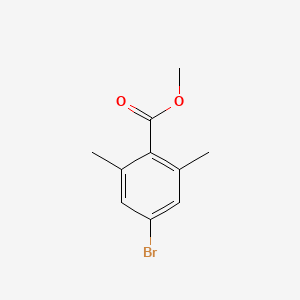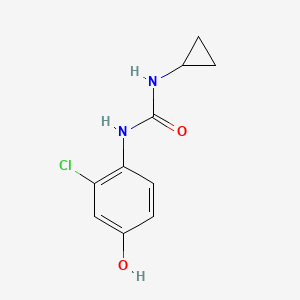
5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Oxazoles are five-membered rings with three carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives often involves cyclization reactions . For instance, the reaction of 2-amino and 2-mercaptothiazole derivatives provides a powerful tool for the design of a wide variety of aromatic azoles .Molecular Structure Analysis
The molecular structure of a compound can be investigated using various spectroscopic techniques such as infrared and Raman spectroscopies, UV-Vis, and NMR . These techniques can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, organosulfates can be synthesized from different functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, thermal analysis can provide information about the stability of a compound .科学的研究の応用
Synthesis and Pharmaceutical Applications
5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid is involved in the synthesis of various pharmaceutical compounds. For instance, it has been used in the preparation of tetrahydroisoquinolinones with pharmaceutical potential (Christov et al., 2006). These compounds contain features significant for pharmaceutical applications, such as the isoquinoline ring and 1,3-oxazol ring, which are valuable in drug synthesis.
Involvement in Chemical Reactions
This compound plays a role in chemical reactions like the Abnormal Diels–Alder Reaction, where it reacts with tetracyanoethylene to form unique cycloadducts (Ibata et al., 1992). Such reactions are crucial in the synthesis of complex organic compounds and have implications in developing novel pharmaceuticals.
Use in Synthesis of Derivatives for Medical Research
Derivatives of 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid have been synthesized for medical research. These derivatives show potential in inhibiting blood platelet aggregation, comparable to aspirin (Ozaki et al., 1983). Such findings are significant for developing new treatments for cardiovascular diseases.
Applications in Organic Chemistry
In organic chemistry, this compound is utilized in the synthesis of various oxazole derivatives. For instance, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids have been synthesized using this compound, highlighting its versatility in creating functionalized organic molecules (Prokopenko et al., 2010).
Role in Photophysical Studies
The compound also finds applications in photophysical studies. For instance, it has been used in the synthesis of oxazoles for photophysical properties analysis, making it relevant in the development of fluorescent probes (Ferreira et al., 2010).
Synthesis of Anticancer Compounds
Finally, 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid derivatives have been synthesized and evaluated for anticancer activity. These derivatives have shown promising results in in vitro screenings against various cancer cell lines (Pilyo et al., 2020).
作用機序
The mechanism of action of a compound depends on its structure and the biological target it interacts with. For instance, some indole derivatives have been found to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(3-methylphenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWVSFRKJMROOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629702 |
Source


|
| Record name | 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887979-11-5 |
Source


|
| Record name | 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














